n-Butanesulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Contemporary Chemical Research
Sulfonyl fluorides have emerged as pivotal compounds in modern chemical research, demonstrating significant utility across organic synthesis, chemical biology, and materials science. thieme-connect.comrsc.org Their unique balance of stability and reactivity has made them indispensable tools for chemists in various fields. thieme-connect.com The surge in research interest, particularly after the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, underscores their importance as versatile synthetic intermediates and building blocks. thieme-connect.comresearchgate.net
In the realm of organic synthesis, sulfonyl fluorides are valued for their role in constructing complex molecules. thieme-connect.com They participate in a wide array of organic reactions, including the formation of carbon-carbon, carbon-nitrogen, and carbon-fluorine bonds, as well as sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds. thieme-connect.com Their application extends to multicomponent 'one-pot' syntheses and cyclization reactions, offering efficient pathways to diverse chemical scaffolds. thieme-connect.comresearchgate.net The development of novel synthetic methodologies, such as those for creating enol ester functionalized sulfonyl fluorides, further broadens their synthetic utility. acs.org The inherent stability of the sulfonyl fluoride group allows it to withstand various reaction conditions, including transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, Stille, and Sonogashira. researchgate.net
A significant advancement in this area is the SuFEx reaction, a next-generation click chemistry that facilitates the rapid and reliable assembly of functional molecules. sigmaaldrich.comresearchgate.net This modular approach has proven invaluable for creating diverse compound libraries for various applications. researchgate.net
The application of sulfonyl fluorides in chemical biology and drug discovery is particularly noteworthy. thieme-connect.comsigmaaldrich.com They are recognized as "privileged" protein-reactive functional groups due to their ability to react with a broad range of amino acid residues, including tyrosine, serine, lysine, threonine, cysteine, and histidine, in a context-specific manner. sigmaaldrich.comrsc.orgrsc.org This reactivity makes them ideal for use as covalent inhibitors and biological probes to study protein function and validate drug targets. rsc.orgnih.govpurdue.edu
The stability of sulfonyl fluorides under physiological conditions, combined with their specific reactivity, allows for the design of highly selective covalent inhibitors. nih.govnih.govacs.org For instance, they have been successfully incorporated into agents targeting protein-protein interactions. nih.gov The SuFEx click chemistry platform has further accelerated the discovery and optimization of covalent inhibitors for enzymes like human neutrophil elastase. acs.org The ability to target amino acids other than the commonly targeted cysteine expands the scope of covalent drug design. acs.orgacs.org
Table 1: Amino Acid Residues Targeted by Sulfonyl Fluorides
| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Reference |
|---|---|---|
| Tyrosine | Can be targeted for covalent modification. | sigmaaldrich.comrsc.orgacs.org |
| Serine | Commonly targeted, especially in proteases. | sigmaaldrich.comrsc.orgrsc.org |
| Lysine | Can be targeted for covalent modification. | sigmaaldrich.comrsc.orgacs.org |
| Threonine | Can be targeted for covalent modification. | sigmaaldrich.comrsc.orgrsc.org |
| Cysteine | Can be targeted, though adducts may be unstable. | sigmaaldrich.comrsc.orgacs.org |
| Histidine | Can be targeted for covalent modification. | sigmaaldrich.comrsc.orgacs.org |
The principles of SuFEx and the inherent properties of sulfonyl fluorides are also being leveraged in materials science. thieme-connect.comsigmaaldrich.com The robust nature of the sulfur-fluorine bond and the "connective" chemistry enabled by SuFEx reactions are being used to create novel polymers and functional materials. sigmaaldrich.comsioc-journal.cn The ability to form strong, stable linkages makes sulfonyl fluorides valuable components in the design of advanced materials with tailored properties. rsc.orgsioc-journal.cn
Distinctive Reactivity Profile of Sulfonyl Fluorides Compared to Other Sulfonyl Halides
The chemical behavior of sulfonyl fluorides sets them apart from other sulfonyl halides, such as sulfonyl chlorides. This distinction is primarily due to the unique properties of the sulfur-fluorine bond. nih.gov
Sulfonyl fluorides exhibit remarkable thermodynamic stability. sigmaaldrich.comnih.gov The sulfur-fluorine bond is significantly stronger than the sulfur-chlorine bond, making sulfonyl fluorides more resistant to hydrolysis and thermolysis. nih.govbldpharm.com This enhanced stability allows them to be used in a wider range of reaction conditions and makes them more suitable for applications in biological systems. thieme-connect.comnih.gov
Furthermore, sulfonyl fluorides demonstrate greater selectivity in their reactions. researchgate.net While sulfonyl chlorides can often lead to a mixture of products due to side reactions, sulfonyl fluorides tend to react more cleanly, exclusively producing sulfonylation products. sigmaaldrich.combldpharm.com This selectivity is crucial for achieving high yields and purity in complex syntheses. sigmaaldrich.com The stability of heteroaromatic sulfonyl fluorides, in contrast to their often-unstable chloride counterparts, enables their use in a broader array of synthetic applications. rsc.org
Table 2: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides
| Property | Sulfonyl Fluorides | Sulfonyl Chlorides | Reference |
|---|---|---|---|
| Bond Strength (S-X) | Higher (~90.5 kcal/mol in SO₂F₂) | Lower (~46 kcal/mol in SO₂Cl₂) | bldpharm.com |
| Thermodynamic Stability | More stable, resistant to thermolysis. | Less stable, can decompose at lower temperatures. | sigmaaldrich.comnih.gov |
| Hydrolytic Stability | Generally more stable towards hydrolysis. | More susceptible to hydrolysis. | nih.govnih.gov |
| Reactivity | Balanced reactivity and stability. | More reactive, can be less selective. | thieme-connect.comnih.gov |
| Selectivity | High, chemoselectively produces sulfonylation products. | Can lead to side reactions and byproducts. | researchgate.netsigmaaldrich.com |
| Resistance to Reduction | Resistant due to heterolytic cleavage. | Susceptible to reduction, can form S(IV) species. | sigmaaldrich.comresearchgate.net |
| Cleavage Mechanism | Exclusively heterolytic. | Can undergo both homolytic and heterolytic cleavage. | researchgate.netnih.gov |
A key difference in the reactivity of sulfonyl fluorides is their exclusive heterolytic cleavage of the S-F bond. researchgate.netnih.govcam.ac.uk This means that the bond breaks to form a fluoride ion and a sulfonyl cation, without the formation of radical species. bldpharm.com In contrast, sulfonyl chlorides can undergo homolytic cleavage, which can lead to unwanted side reactions. bldpharm.comresearchgate.net
This resistance to reduction is a significant advantage. sigmaaldrich.comresearchgate.netmdpi.com The high electronegativity of fluorine ensures that the S-F bond cleavage is heterolytic, preventing the reduction of the sulfur(VI) center. sigmaaldrich.comresearchgate.net This property is particularly important in biological contexts, where reductive environments are common. bldpharm.com The stability of sulfonyl fluorides against reduction makes them reliable probes and inhibitors in complex biological systems. cam.ac.uk
Chemoselective Sulfonylation and Resistance to Hydrolysis (pH < 12)
A defining characteristic of sulfonyl fluorides is their notable stability, particularly their resistance to hydrolysis, coupled with their ability to undergo highly selective reactions. sigmaaldrich.commdpi.com Compared to other sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides react with high chemoselectivity, exclusively yielding sulfonylation products. sigmaaldrich.com This selectivity prevents unwanted side reactions, making them cleaner and more efficient reagents. sigmaaldrich.com
The hydrolytic stability of sulfonyl fluorides is a key advantage, especially for applications in biological systems or aqueous reaction media. sigmaaldrich.comnih.gov Aryl sulfonyl fluorides are generally more hydrolytically stable than their aliphatic counterparts. acs.org Perfluorinated versions, such as perfluorobutanesulfonyl fluoride, are notably resistant to hydrolysis under neutral and acidic conditions. industrialchemicals.gov.auwikipedia.org Specifically, perfluorobutanesulfonyl fluoride is stable in water at a pH below 12. wikipedia.org The rate of hydrolysis for perfluoroalkyl sulfonyl fluorides is relatively slow and has been observed to decrease as the carbon chain length increases. industrialchemicals.gov.au For instance, the half-life for the hydrolysis of perfluorobutanesulfonyl fluoride to perfluorobutanesulfonate (B13733166) (PFBS) has been measured at 73 hours at a pH of 7 and a temperature of 23°C. industrialchemicals.gov.au This inherent stability under physiological conditions is a crucial feature for their use as probes and inhibitors in chemical biology. nih.gov
Table 1: Hydrolytic Stability of Perfluorobutanesulfonyl Fluoride (PFBSF)
| pH | Temperature (°C) | Half-life (hours) |
|---|---|---|
| 7 | 23 | 73 |
This table presents the reported half-life for the hydrolysis of PFBSF under neutral pH conditions. industrialchemicals.gov.au
The Role of Perfluorinated Sulfonyl Fluorides (e.g., Perfluorobutanesulfonyl Fluoride) in Advanced Research
Perfluorinated sulfonyl fluorides, particularly perfluorobutanesulfonyl fluoride (NfF), serve as powerful reagents in advanced chemical research due to their enhanced stability and unique reactivity. wikipedia.orgchemicalbook.com NfF is a versatile and cost-effective reagent compared to alternatives like triflic anhydride, offering greater stability while enabling a wide range of chemical transformations. wikipedia.orgchemicalbook.com
In organic synthesis, NfF is a key precursor for creating nonafluorobutanesulfonates, or 'nonaflates'. wikipedia.org Aryl and alkenyl nonaflates are valuable electrophiles used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgchemicalbook.com A significant advantage of nonaflates over the more common triflates is their superior resistance to hydrolysis, which minimizes side reactions and can lead to better product yields. wikipedia.org Furthermore, NfF is used in dehydroxyfluorination reactions to convert primary and secondary alcohols into their corresponding alkyl fluorides with high efficiency and stereochemical control. organic-chemistry.orgresearchgate.net
In the fields of chemical biology and proteomics, the stability and specific reactivity of perfluorinated sulfonyl fluorides are highly valued. researchgate.netnih.gov They function as covalent probes and inhibitors capable of reacting with multiple nucleophilic amino acid side chains, including lysine, tyrosine, histidine, and serine. researchgate.netacs.org This reactivity is often proximity-driven, meaning the sulfonyl fluoride is relatively inert until a protein's binding pocket activates it for a selective reaction. nih.gov This feature allows for the specific labeling of functional residues in proteins, aiding in the identification of new drug targets and the expansion of the "ligandable proteome". acs.orgnih.gov The application of these fluorinated reagents in "fluorous proteomics" allows for the enrichment and identification of tagged proteins from complex biological samples. nih.gov
Table 2: Applications of Perfluorobutanesulfonyl Fluoride (NfF) in Research
| Research Area | Application | Key Outcome |
|---|---|---|
| Organic Synthesis | Reagent for nonaflate synthesis | Creates stable nonaflate electrophiles for cross-coupling reactions. wikipedia.orgchemicalbook.com |
| Organic Synthesis | Dehydroxyfluorination of alcohols | Efficient conversion of alcohols to alkyl fluorides. organic-chemistry.org |
| Chemical Biology | Covalent protein modification | Labels nucleophilic amino acid residues (Lys, Tyr, His, Ser). researchgate.netacs.org |
| Proteomics | Affinity labeling probes | Enables identification and enrichment of target proteins. nih.gov |
This table summarizes the diverse applications of perfluorobutanesulfonyl fluoride in various advanced research fields.
Structure
3D Structure
Properties
IUPAC Name |
butane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWSCVQFRCBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216207 | |
| Record name | 1-Butanesulfonyl fluoride | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660-12-8 | |
| Record name | 1-Butanesulfonyl fluoride | |
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| Record name | 1-Butanesulfonyl fluoride | |
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| Record name | n-Butanesulfonyl fluoride | |
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| Record name | 1-Butanesulfonyl fluoride | |
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Synthetic Methodologies for N Butanesulfonyl Fluoride and Analogs
Emerging Radical Fluorosulfonylation Approaches
Direct fluorosulfonylation utilizing fluorosulfonyl radicals (FSO2•) represents a modern and efficient pathway to sulfonyl fluorides. rsc.org This approach has opened new avenues for the synthesis of these valuable compounds, overcoming some of the limitations of classical methods. thieme-connect.com
The generation of the highly reactive fluorosulfonyl radical (FSO2•) is a critical step in radical fluorosulfonylation reactions. thieme-connect.com While historically considered unstable and difficult to access, recent breakthroughs have identified several effective precursors. thieme-connect.comresearchgate.net These precursors allow for the controlled generation of FSO2• radicals under various reaction conditions. thieme-connect.com
Some notable precursors for the generation of fluorosulfonyl radicals are detailed in the table below.
| Precursor | Method of Activation | Reference |
| Fluorosulfonyl Azide (B81097) | Decomposition | thieme-connect.com |
| Sulfuryl Chlorofluoride (FSO2Cl) | Photoredox Catalysis | researchgate.netthieme-connect.com |
| 1-Fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Redox-active radical precursor | nih.gov |
| Alk-1-ynylsulfonyl Fluorides | Radical fragmentation | thieme-connect.com |
| (Diarylmethylene)sulfamoyl Fluorides | Radical fragmentation | thieme-connect.com |
| Vinyl Fluorosulfates | Radical fragmentation | thieme-connect.com |
The development of these precursors has been instrumental in advancing radical fluorosulfonylation as a viable synthetic strategy. thieme-connect.com
Photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.gov The first radical hydro-fluorosulfonylation of unactivated alkenes and alkynes was achieved using 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) as a redox-active radical precursor. nih.gov This method provides a straightforward route to aliphatic sulfonyl fluorides from readily available starting materials. nih.gov
This approach has been successfully applied to the late-stage modification of complex molecules, including natural products and peptides. nih.gov A significant advantage of this system is its ability to achieve high Z-selectivity in the hydro-fluorosulfonylation of alkynes, producing valuable alkenylsulfonyl fluorides that are typically challenging to synthesize. nih.gov Visible-light-mediated photoredox catalysis has also been employed for the anti-Markovnikov hydrosulfonylation of unactivated alkenes with sodium sulfinates, further demonstrating the versatility of this strategy. organic-chemistry.orgsci-hub.ru
Recently, a novel photoredox-catalyzed protocol for the direct allylic C-H fluorosulfonylation of alkenes using FABI has been reported, providing access to a wide range of allyl sulfonyl fluorides with excellent regioselectivity. nih.gov
Radical 1,2-difunctionalization of unsaturated hydrocarbons is an efficient strategy for rapidly increasing molecular complexity. nih.govresearchgate.net In the context of sulfonyl fluoride (B91410) synthesis, this involves the addition of a fluorosulfonyl radical across a double or triple bond, followed by the introduction of a second functional group. nih.govnih.gov
A transition-metal-free approach for the 1,2-difunctionalization of unactivated alkenes has been developed, involving the addition of an FSO2• radical and subsequent vicinal alkynylation. nih.govd-nb.infocolby.edu This method utilizes alkynyl sulfonyl fluorides as bifunctional reagents that serve as both the FSO2• radical precursor and the trapping agent. nih.govnih.gov The resulting β-alkynyl-fluorosulfonylalkanes are valuable synthetic intermediates that can be further diversified. nih.govcolby.edu This process is characterized by its high atom economy and broad functional group tolerance, even allowing for the formation of quaternary carbon centers. nih.govd-nb.info
The general mechanism for this radical alkene 1,2-difunctionalization involves initiation, typically with AIBN, followed by the addition of the generated FSO2• radical to the alkene. The resulting adduct radical is then trapped by the alkynyl sulfonyl fluoride, leading to the final product and propagation of the radical chain. d-nb.info
Synthesis of Specifically Functionalized Sulfonyl Fluorides
The ability to introduce the sulfonyl fluoride moiety into molecules with specific functionalities is crucial for applications in drug discovery and chemical biology. acs.orgnih.gov
The sulfonyl fluoride group (–SO2F) is remarkably stable under many conditions, yet the S(VI)-F bond can be controllably activated to react with various nucleophiles. nih.gov This reactivity is central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Several strategies have been developed to facilitate the reaction of the –SO2F group with nucleophiles:
Lewis Acid Activation: The addition of a stoichiometric amount of a Lewis acid, such as Ca(NTf2)2, in combination with an amine mediator like DABCO, can activate sulfonyl fluorides for reaction with amines at room temperature. acs.orgacs.org This method is applicable to a wide range of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides, allowing for the synthesis of sulfonamides, sulfamates, and sulfamides. acs.org
Base-Promoted Reactions: In some cases, a base is sufficient to promote the reaction. For example, a catalyst-free method for synthesizing enol ester functionalized sulfonyl fluorides involves the nucleophilic substitution of 2-chloroprop-2-ene-1-sulfonyl fluoride with carboxylic acid derivatives in the presence of a base like Na2CO3. acs.org
In Situ Generation of Sulfuryl Fluoride (SO2F2): For reactions involving the versatile SuFEx hub, sulfuryl fluoride (SO2F2), an in situ generation method has been developed. This involves treating a mixture of sulfuryl diimidazole (SDI) and KF with trifluoroacetic acid (TFA), which allows for the controlled introduction of the SO2F group into substrates like phenols. nih.govacs.org
N-Fluorosulfonylation of Amides: A method for the direct installation of the sulfonyl fluoride group onto the nitrogen atom of primary amides has been developed using SO2F2 and a base such as DBU. beilstein-journals.orgd-nb.info This provides access to N-fluorosulfonyl amides, a class of compounds with potential as covalent inhibitors. beilstein-journals.orgd-nb.info
The choice of strategy depends on the specific nucleophile and the desired functionalized sulfonyl fluoride.
Alicyclic structures, such as oxetanes and azetidines, are increasingly important motifs in medicinal chemistry due to their ability to improve the physicochemical properties of drug candidates. nih.govnih.gov The synthesis of sulfonyl fluorides bearing these strained rings presents unique challenges and opportunities. nih.gov
Oxetane (B1205548) sulfonyl fluorides (OSFs) and azetidine (B1206935) sulfonyl fluorides (ASFs) have been developed as versatile reagents that can undergo an unusual defluorosulfonylation (deFS) reaction pathway. nih.govnih.govacs.org Under mild thermal conditions (e.g., 60 °C), these small-ring sulfonyl fluorides can act as precursors to carbocations, which can then be trapped by a wide range of nucleophiles. nih.govnih.govchemrxiv.org This allows for the synthesis of novel 3,3-disubstituted oxetane and azetidine derivatives that are otherwise difficult to access. digitellinc.com
Alternatively, under anionic conditions, the reactivity of OSFs and ASFs can be tuned to favor the more conventional Sulfur-Fluoride Exchange (SuFEx) pathway, leading to the formation of oxetane- and azetidine-sulfur(VI) derivatives. nih.govnih.govdigitellinc.com The dual reactivity of these reagents makes them powerful tools for generating diverse and medicinally relevant scaffolds. digitellinc.com The inaugural synthesis of ASFs has also been reported, demonstrating their compatibility with the deFS coupling chemistry. nih.gov
Reactivity and Mechanistic Investigations of N Butanesulfonyl Fluoride and Derivatives
Nucleophilic Substitution Reactions at the Sulfur(VI) Center
N-Butanesulfonyl fluoride (B91410), more formally known as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride and often abbreviated as NfF, serves as a versatile reagent in organic synthesis. wikipedia.orgchemicalbook.com Its utility stems from the reactivity of the sulfur(VI) center, where the fluoride atom acts as a leaving group in nucleophilic substitution reactions. wikipedia.org This allows for the introduction of the nonafluorobutanesulfonyl (nonaflyl or Nf) group onto various nucleophiles. The electron-withdrawing nature of the perfluorinated butyl chain makes the corresponding sulfonates, known as nonaflates, excellent leaving groups, comparable to triflates but often with greater stability and lower cost. wikipedia.org Consequently, NfF is a key precursor for generating sulfonamides, sulfonate esters, and alkenyl nonaflates through reactions with amines, alcohols, phenols, and enolates, respectively. wikipedia.org
Nonaflates (R-ONf) are valuable intermediates in organic synthesis, particularly as electrophiles in cross-coupling reactions. wikipedia.orgacs.org They are typically synthesized by reacting n-butanesulfonyl fluoride with alcohols or phenols. chemicalbook.comsigmaaldrich.com
The reaction of this compound with alcohols and phenols provides the corresponding nonafluorobutanesulfonate esters (nonaflates). chemicalbook.comsigmaaldrich.com This transformation is generally carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in an anhydrous solvent like dichloromethane. wikipedia.orgacs.orgnih.gov The reaction proceeds readily with a variety of phenolic substrates, including those with electron-donating and electron-withdrawing groups, to produce aryl nonaflates in high yields. wikipedia.orgnih.gov For instance, phenols can be converted to aryl nonaflates almost quantitatively using bases like potassium carbonate or triethylamine. wikipedia.org While stronger bases such as sodium hydride (NaH) and butyllithium (B86547) (BuLi) can be used, they may result in slightly lower yields. wikipedia.org
The reaction with aliphatic alcohols is also possible, but the resulting alkyl nonaflates are often labile. wikipedia.org They can be susceptible to subsequent reactions, such as nucleophilic attack by the released fluoride ion or elimination. wikipedia.org
Below is a table summarizing the synthesis of various aryl nonaflates from the corresponding phenols and this compound.
Table 1: Synthesis of Aryl Nonaflates from Phenols and this compound
| Phenol (B47542) Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Cresol | Triethylamine | Dichloromethane | 2 | 90-95 | acs.orgnih.gov |
| m-Cresol | Triethylamine | Dichloromethane | 3 | 76 | acs.org |
| Phenol | Triethylamine | Dichloromethane | 3 | 90 | acs.org |
| 4-Acetamidophenol | Triethylamine | Dichloromethane | 3 | 90 | nih.gov |
| 4-Hydroxyacetophenone | Triethylamine | Dichloromethane | 2 | 94 | nih.gov |
| 4-Hydroxybenzophenone | Triethylamine | Dichloromethane | 16 | 70 | nih.gov |
| 3-Chlorophenol | Triethylamine | Dichloromethane | 2 | 82 | nih.gov |
The reaction of this compound with alcohols first forms a nonaflate ester intermediate. organic-chemistry.org However, this intermediate can be unstable, particularly in the case of primary and secondary alcohols. wikipedia.org Two principal side reactions can occur: E2 elimination of nonaflyic acid (NfOH) to form an alkene, and Sₙ2 substitution by the fluoride ion liberated during the initial esterification, which yields an alkyl fluoride. wikipedia.orgresearchgate.net
The direct fluorination of alcohols using NfF often proceeds with inversion of configuration at the stereocenter, which is characteristic of an Sₙ2 mechanism. organic-chemistry.orgorganic-chemistry.org To favor the desired fluorination and suppress the competing elimination pathway, specific reaction conditions have been developed. A highly efficient method involves the combination of this compound (PBSF) and tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) in the presence of a sterically hindered base like diisopropylethylamine (i-Pr₂NEt). organic-chemistry.org This system effectively converts primary and secondary alcohols into their corresponding fluorides in high yields, with significant suppression of elimination byproducts. organic-chemistry.org The use of TBAT as a fluoride source and a bulky amine base helps to achieve high fluorination-to-elimination (F/E) ratios. organic-chemistry.org This method ensures that chiral secondary alcohols are less prone to epimerization and react with inversion of stereochemistry. organic-chemistry.orgorganic-chemistry.org
Table 2: Deoxyfluorination of Alcohols using this compound (PBSF) and TBAT
| Alcohol Substrate | Product | Yield (%) | F/E Ratio | Reference |
|---|---|---|---|---|
| 1-Octanol | 1-Fluorooctane | 94 | >99:1 | organic-chemistry.org |
| Cyclohexylmethanol | (Fluoromethyl)cyclohexane | 92 | >99:1 | organic-chemistry.org |
| 2-Phenylethanol | 1-Fluoro-2-phenylethane | 89 | >99:1 | organic-chemistry.org |
| (R)-2-Octanol | (S)-2-Fluorooctane | 88 | 92:8 | organic-chemistry.org |
| trans-2-Phenylcyclohexanol | cis-1-Fluoro-2-phenylcyclohexane | 91 | 93:7 | organic-chemistry.org |
An interesting and synthetically useful aspect of the reaction between this compound and alcohols is the in-situ generation of fluoride ions. wikipedia.org This released fluoride can act as a nucleophilic catalyst to activate trimethylsilyl (B98337) (TMS)-bound nucleophiles. wikipedia.org The high affinity of silicon for fluoride drives the cleavage of the Si-Nucleophile bond, liberating the nucleophile to participate in further reactions. This strategy has been employed to create a "deoxy-diversification" platform where the alcohol is first converted to the labile nonaflate, and the resulting fluoride activates a co-present TMS-nucleophile for an Sₙ2 reaction. wikipedia.org
Furthermore, the fluoride released from the reaction of NfF can be used to prepare aryl nonaflates by reacting NfF with the corresponding aryloxysilanes. chemicalbook.comsigmaaldrich.com In a related process, benzynes have been generated from o-(trimethylsilyl)phenols using NfF in a domino reaction sequence, highlighting the utility of the released fluoride in activating silicon-based functional groups. chemicalbook.com
This compound is an effective reagent for the synthesis of n-butanesulfonamides. The fluoride leaving group is readily displaced by primary and secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.org The synthesis of N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides from perfluoroalkanesulfonyl fluorides like NfF is a standard procedure. nih.gov Typically, the reaction involves treating the sulfonyl fluoride with an excess of the desired amine in a suitable solvent such as diethyl ether. nih.gov
More advanced catalytic systems have also been developed to facilitate the sulfonamide formation, especially with less reactive or sterically hindered amines. For instance, hydroxybenzotriazole (B1436442) (HOBt) has been shown to act as a nucleophilic catalyst to activate sulfonyl fluorides towards nucleophilic substitution by amines, yielding a wide variety of sulfonamides in high yields at room temperature. nih.gov
Alkenyl nonaflates are important synthetic intermediates, serving as vinyl triflate surrogates in various transition metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net this compound reacts with ketone enolates to produce these valuable compounds. wikipedia.org The reaction can be performed with pre-formed enolates or by generating the enolate in situ.
Several methods exist for this transformation. The sodium enolates of β-ketoesters react with NfF to give the corresponding alkenyl nonaflates in high yield. wikipedia.org Lithium enolates, generated by the deprotonation of ketones with bases like lithium diisopropylamide (LDA), can be trapped with NfF to afford alkenyl nonaflates. researchgate.net
Alternatively, trimethylsilyl enol ethers can be used as enolate precursors. They react with NfF in the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to give alkenyl nonaflates in good to excellent yields. wikipedia.orgresearchgate.net This method generally preserves the configuration of the double bond from the silyl (B83357) enol ether. researchgate.net
A direct, one-pot synthesis of alkenyl nonaflates from carbonyl compounds has been developed using strong, non-nucleophilic phosphazene bases. researchgate.netthieme-connect.com This approach involves the α-deprotonation of aldehydes or cyclic ketones in the presence of NfF as an internal quenching reagent. researchgate.netthieme-connect.com This method provides high yields and, for unsymmetrical ketones, can offer high regioselectivity for the less substituted alkenyl nonaflate under kinetically controlled conditions. researchgate.netlookchem.com
Table 3: Synthesis of Alkenyl Nonaflates
| Carbonyl/Enolate Precursor | Base/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone | P1-phosphazene base | Cyclohex-1-en-1-yl nonaflate | 98 | lookchem.com |
| 2-Methylcyclohexanone | P2-phosphazene base | 6-Methylcyclohex-1-en-1-yl nonaflate | 92 | lookchem.com |
| Phenylacetaldehyde | P1-phosphazene base | (Z)-2-Phenylvinyl nonaflate | 87 | lookchem.com |
| Ethyl 2-methylacetoacetate | Sodium Hydride (NaH) | (E)-Ethyl 3-(nonafluorobutylsulfonyloxy)but-2-enoate | High Yield | wikipedia.org |
| 1-(Trimethylsilyloxy)cyclohexene | TBAF | Cyclohex-1-en-1-yl nonaflate | Good to Excellent | researchgate.net |
Generation of Bis-nonafluorobutanesulfonimide (Nf2NH)
A key derivative of this compound, specifically nonafluorobutanesulfonyl fluoride (NfF), serves as a crucial reagent in the synthesis of the superacidic compound bis-nonafluorobutanesulfonimide (Nf2NH). The generation of this imide is achieved through the reaction of nonafluorobutanesulfonyl fluoride with ammonium (B1175870) chloride. This reaction is conducted in the presence of triethylamine while using acetonitrile (B52724) as the solvent. The process yields the triethylammonium (B8662869) salt of bis-nonafluorobutanesulfonimide with a high yield of 97%. wikipedia.org
Following the initial synthesis, the triethylammonium salt can be converted to other salt forms or the free acid. For instance, treatment of a methanolic solution of the triethylammonium salt with potassium hydroxide (B78521) (KOH) results in the formation of the corresponding potassium salt. wikipedia.org To obtain the free acid, the triethylammonium salt is subjected to ion exchange chromatography. wikipedia.org This purification step utilizes a resin like Amberlite IR-100 as the stationary phase and methanol (B129727) as the eluent. wikipedia.org It is proposed that the species produced through this method is likely the methyloxonium salt, MeOH2+ Nf2N−. wikipedia.org
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry platform, valued for its reliability and the stability of the resulting linkages. sigmaaldrich.com This chemistry centers on the reaction of compounds containing a sulfur(VI)-fluoride bond, such as sulfonyl fluorides (R-SO2F), with a variety of nucleophiles. nih.gov The SuFEx process is characterized by its operational simplicity, high yields, and tolerance to a wide range of functional groups, often proceeding under mild, metal-free conditions. sigmaaldrich.comnih.gov The stability of the S-F bond, combined with its selective activation, makes sulfonyl fluorides and their derivatives powerful tools for molecular construction. nih.govacs.org
Mechanistic Principles of SuFEx Reactions
The fundamental principle of SuFEx chemistry involves the exchange of a fluoride atom from a high-valent sulfur(VI) center with an incoming nucleophile. nih.gov While the S(VI)-F bond is exceptionally stable under normal conditions, its reactivity can be selectively triggered, often through catalysis by Lewis bases, such as tertiary amines, or bifluoride salts. nih.govchemrxiv.org
Computational and experimental studies suggest that the SuFEx reaction of sulfonyl fluorides with primary amines can be understood as an SN2-type reaction. The mechanism is often facilitated by a complementary base, which serves to increase the nucleophilicity of the amine, thereby lowering the reaction's energy barrier. The reaction is thought to proceed through a non-synchronous, one-step mechanism involving the initial weakening of the S-F bond followed by the nucleophilic attack of the amine. chemrxiv.org In reactions involving phenols, N-heterocyclic carbenes (NHCs) have been shown to act as Brønsted base catalysts, activating the phenol through hydrogen bonding to facilitate the subsequent SuFEx reaction with the sulfonyl fluoride. chemrxiv.org
Compatibility with Diverse Nucleophiles (e.g., Tyrosine, Threonine, Serine, Lysine, Cysteine, Histidine Residues)
A significant advantage of SuFEx chemistry is the broad scope of nucleophiles that can participate in the reaction. Sulfonyl fluorides have demonstrated reactivity with a variety of nucleophilic amino acid residues, making them valuable reagents in chemical biology and drug discovery. sigmaaldrich.com These residues include the side chains of tyrosine, threonine, serine, lysine, cysteine, and histidine. sigmaaldrich.com
The reactivity is often context-specific, meaning it can be influenced by the local chemical environment within a protein. sigmaaldrich.com This selectivity allows for the targeted covalent modification of proteins. For example, while sulfonyl fluorides can react with multiple residues, specific conditions can be optimized to favor reaction with a particular amino acid, such as tyrosine. sigmaaldrich.com This broad compatibility makes sulfonyl fluorides versatile tools for covalent labeling and inhibition studies in complex biological systems.
Applications in Macromolecular Assembly and Bioconjugation
The robust and specific nature of the SuFEx reaction has led to its widespread application in the assembly of complex macromolecules and for bioconjugation. The ability to form stable covalent links between molecular building blocks under biocompatible conditions is a key feature. sigmaaldrich.comacs.org
In bioconjugation, sulfonyl fluorides can be appended to bioactive molecules, turning them into probes for target identification and validation. sigmaaldrich.com These functionalized molecules can then covalently bind to specific nucleophilic residues on their protein targets. sigmaaldrich.com This strategy has been employed for the native chemical tagging of natural products and pharmaceuticals, allowing them to be linked to macromolecules like monoclonal antibodies via a "click" reaction. acs.orgresearchgate.net This expands the range of small molecules that can be used in bioconjugation, enabling the study of molecules that were previously difficult to tag. researchgate.net
Deoxyfluorination Reactions Utilizing this compound Derivatives
Derivatives of this compound, particularly perfluoro-n-butanesulfonyl fluoride (PBSF or NfF), are effective reagents for deoxyfluorination reactions. researchgate.netcas.cn This class of reaction is a fundamental method for synthesizing alkyl fluorides from readily available alcohols. cas.cncas.cn Deoxyfluorination using sulfonyl fluoride derivatives often provides a good balance of reactivity and stability, although they can be less fluorine-economical compared to other modern reagents. cas.cn
Conversion of Primary and Secondary Alcohols to Alkyl Fluorides
Perfluoro-n-butanesulfonyl fluoride (PBSF) is utilized for the direct conversion of primary and secondary alcohols into their corresponding alkyl fluorides. researchgate.netnih.gov The reaction typically proceeds by activating the alcohol's hydroxyl group, which is a poor leaving group, to form an intermediate alkyl nonaflate. This is followed by nucleophilic displacement by a fluoride ion. wikipedia.org
The reaction is often carried out in the presence of a base or a fluoride source additive to facilitate the conversion. For example, the combination of PBSF and tetrabutylammonium triphenyldifluorosilicate (TBAT) provides the corresponding fluorides from primary and secondary alcohols in high yields under mild conditions, with suppressed elimination side reactions. researchgate.net Another effective system involves using PBSF in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net While effective, the use of PBSF in some instances, such as in deoxyazidation reactions, has been noted to produce elimination by-products. nih.govresearchgate.net
The table below summarizes the deoxyfluorination of various alcohols using a perfluorobutanesulfonyl fluoride derivative system.
| Substrate (Alcohol) | Product (Alkyl Fluoride) Yield (%) | Reference |
| Primary Alcohol | High | researchgate.net |
| Secondary Alcohol | High | researchgate.net |
| Chiral Secondary Alcohol | High (less prone to epimerization) | researchgate.net |
This methodology represents a valuable tool for the synthesis of fluorinated organic molecules from common alcohol precursors.
Role of Additives and Bases in Deoxyfluorination Efficiency and Selectivity
The efficiency and selectivity of deoxyfluorination reactions using sulfonyl fluorides are profoundly influenced by the choice of base and, in some cases, additives. The interplay between the sulfonyl fluoride reagent and the base is critical for maximizing the yield of the desired alkyl fluoride while minimizing competing side reactions, such as elimination. princeton.eduucla.edu
A systematic investigation into this reaction space reveals that no single set of conditions is optimal for all alcohol substrates. ucla.edu Instead, the ideal combination of sulfonyl fluoride and base is highly dependent on the structure of the alcohol. ucla.edu Generally, activated substrates like benzylic alcohols perform best with electron-rich sulfonyl fluorides, which form more stable sulfonate esters, in combination with bulky, non-nucleophilic bases that suppress undesired side reactions. ucla.edu Conversely, sterically hindered or electronically deactivated alcohols often require highly reactive reagents like perfluorobutanesulfonyl fluoride (PBSF) to achieve significant conversion. ucla.edu
The choice of base is crucial. Bulky bases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) or the phosphazene BTPP are often required for unencumbered primary alcohols. ucla.edu For more congested secondary alcohols, more compact amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) can be more effective. ucla.eduacs.org The proposed mechanism suggests that the base facilitates the initial addition of the alcohol to the sulfonyl fluoride. acs.org The resulting protonated base then serves to stabilize the fluoride ion as it departs from the newly formed sulfonate ester intermediate, which is subsequently attacked by the fluoride. acs.org For certain systems, such as the reaction of perfluoro-1-butanesulfonyl fluoride with alcohols, additives like tetrabutylammonium triphenyldifluorosilicate have been shown to be necessary for an efficient reaction. researchgate.net
| Alcohol Substrate | Reagent/Base | Yield (%) | Key Observation |
|---|---|---|---|
| Acyclic Secondary Alcohol | PyFluor / DBU | 79 | PyFluor provides high selectivity against elimination. More reactive PBSF is needed for challenging substrates. |
| PBSF / MTBD | 69 | ||
| Benzylic Alcohol | PyFluor / DBU | <10 | Bulky base (BTPP) is optimal to prevent side reactions with activated alcohols. |
| 3-CF3-PhSO2F / BTPP | 88 | ||
| Strained Cyclic Alcohol (Cyclobutanol) | PyFluor / DBU | <5 | Highly reactive PBSF is necessary for unreactive, strained alcohols. Yield is largely independent of the base. |
| PBSF / MTBD | 71 |
Comparative Studies with Other Fluorinating Agents
Sulfonyl fluorides, particularly perfluorobutanesulfonyl fluoride (PBSF) and 2-pyridinesulfonyl fluoride (PyFluor), have emerged as viable alternatives to traditional deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. princeton.eduacs.orgsigmaaldrich.com A key advantage of sulfonyl fluorides is their superior thermal and chemical stability. princeton.eduacs.org PyFluor, for instance, is a crystalline solid that can be stored at room temperature for extended periods without decomposition, whereas DAST is thermally unstable and must be handled with care to avoid detonation. acs.orgsigmaaldrich.com
In terms of chemical performance, sulfonyl fluorides often provide significantly higher selectivity for fluorination over elimination, a common side reaction with DAST and Deoxo-Fluor that complicates product purification. acs.org For example, in the fluorination of a model secondary alcohol, PyFluor in combination with DBU afforded the fluoride product with >20:1 selectivity, whereas DAST and Deoxo-Fluor produced substantial elimination byproducts, with selectivities of approximately 4:1 and 6:1, respectively. acs.org While PBSF is more reactive than PyFluor, it is also generally less selective than PyFluor, though it still often outperforms DAST. acs.org
| Reagent | Base | Yield (Fluoride) | Yield (Elimination) | Selectivity (F:E) |
|---|---|---|---|---|
| DAST | - | 73% | 19% | ~4:1 |
| Deoxo-Fluor | - | 77% | 13% | ~6:1 |
| PBSF | DBU | 57% | 10% | ~6:1 |
| PyFluor | DBU | 79% | <4% | >20:1 |
Deoxyazidation Reactions
Beyond fluorination, sulfonyl fluorides serve as effective reagents for the deoxyazidation of alcohols, providing a robust method for synthesizing organic azides. nih.gov This transformation typically involves the synergistic action of a sulfonyl fluoride, such as benzene-1,3-disulfonyl fluoride (BDSF) or benzene-1,3,5-trisulfonyl fluoride (BTSF), an azide (B81097) source like trimethylsilyl azide (TMSN3), and an amine base. nih.govenamine.net
The proposed mechanism involves a two-step process. nih.gov First, the alcohol is activated by the sulfonyl fluoride via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction to form a reactive sulfonate ester intermediate. nih.gov This is followed by a rate-limiting SN2 nucleophilic substitution, where the azide ion displaces the sulfonate leaving group to yield the final alkyl azide product. nih.gov The use of sulfonyl fluorides is critical; replacing benzene-1,3-disulfonyl fluoride with its corresponding sulfonyl chloride under identical conditions fails to produce the azide product. nih.gov The protocol is notable for its mild conditions and broad substrate scope, accommodating both primary and secondary alcohols. nih.gov For example, primary alcohols can be converted to the corresponding azide in high yield using 0.6 equivalents of BDSF, 1.1 equivalents of TMSN3, and 1.5 equivalents of DBU as a base. nih.gov
Radical Reactivity of Sulfonyl Fluorides
While much of the chemistry of sulfonyl fluorides involves their electrophilic sulfur center, their participation in radical reactions has opened new avenues for chemical synthesis. nih.govspringernature.comthieme-connect.com
The direct generation of the fluorosulfonyl radical (FSO2•) from simple, abundant precursors like sulfuryl fluoride (SO2F2) is a significant challenge. springernature.com This difficulty stems from the high homolytic bond dissociation energy (BDE) of the S(VI)−F bond, which is estimated to be approximately 90.5 kcal/mol. springernature.com This high bond strength makes it difficult to induce homolytic cleavage to form the FSO2• radical. springernature.com Consequently, research has focused on developing alternative precursors from which the fluorosulfonyl radical can be generated under milder conditions. thieme-connect.com These include fluorosulfonyl chloride (FSO2Cl), benzimidazolium fluorosulfonates, and alk-1-ynylsulfonyl fluorides. thieme-connect.com
Sulfonyl fluorides have been successfully employed in the 1,2-difunctionalization of unactivated alkenes. nih.gov In a notable transition-metal-free approach, alkynyl sulfonyl fluorides act as bifunctional reagents that serve as both the precursor to the FSO2• radical and as a radical trapping agent. nih.govd-nb.info The reaction is typically initiated by a radical initiator like AIBN, which leads to the formation of the FSO2• radical. d-nb.info This radical then adds to an unactivated alkene to generate a carbon-centered radical, which is subsequently trapped by the alkynyl sulfonyl fluoride reagent to deliver the 1,2-difunctionalized product. nih.govd-nb.info This method demonstrates high atom economy and broad functional group tolerance, providing access to β-alkynyl-fluorosulfonylalkanes. nih.gov
Metal-Catalyzed Cross-Coupling Reactions Involving Sulfonyl Fluorides
The sulfonyl fluoride group (–SO2F) exhibits remarkable stability under various reaction conditions, including those employed in metal-catalyzed cross-coupling reactions. acs.orgnih.gov This stability allows for the modification of other parts of a molecule containing a sulfonyl fluoride moiety without affecting the –SO2F group.
For instance, heteroaromatic sulfonyl fluorides that also bear a bromide atom can undergo palladium-catalyzed Suzuki, Stille, and Negishi cross-coupling reactions. acs.orgnih.gov In these transformations, the carbon-bromine bond reacts selectively, leaving the sulfonyl fluoride group intact. acs.orgnih.gov This chemoselectivity makes sulfonyl fluorides valuable as bifunctional building blocks in medicinal chemistry and drug design. enamine.net
Furthermore, aryl nonaflates, which are readily prepared from phenols and n-nonafluorobutanesulfonyl fluoride (NfF), are excellent electrophiles in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. thieme-connect.comwikipedia.org Their reactivity is comparable to that of aryl triflates, but they are often more resistant to hydrolysis. wikipedia.org More recently, methods have been developed where aryl sulfonyl fluorides themselves can act as the electrophilic partner in Suzuki-Miyaura cross-coupling reactions, further expanding their utility. researchgate.net Nickel-catalyzed cross-coupling reactions involving alkyl sulfonates and fluorides are also an area of growing interest, suggesting future applications for sulfonyl fluoride-derived substrates. acs.orgrsc.org
Palladium-Catalyzed Cross-Coupling of Nonaflates
Aryl nonaflates, derived from phenols and nonafluorobutanesulfonyl fluoride (NfF), have emerged as highly effective electrophiles in a range of palladium-catalyzed cross-coupling reactions. acs.orgthieme-connect.com Their reactivity is often comparable or slightly superior to the more commonly used triflates, and they benefit from increased hydrolytic stability, which allows for easier purification by methods like flash column chromatography. acs.orgnih.govaip.org This stability makes them advantageous substrates in reactions where hydrolysis of the activating group can be a detrimental side reaction. wikipedia.org
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of aryl nonaflates with aryl- and heteroarylboronic acids proceeds efficiently to form biaryl compounds. nih.gov Studies have shown that various palladium catalysts and ligands can be employed, with systems like Pd(OAc)₂/SPhos being effective. thieme-connect.com Microwave irradiation has also been utilized to accelerate these couplings. nih.gov
Sonogashira Coupling: The Sonogashira coupling of aryl nonaflates with terminal alkynes provides a direct route to diarylacetylenes. thieme-connect.com Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. thieme-connect.com
Stille Coupling: The Stille coupling of aryl nonaflates with organostannanes, such as vinyl stannanes, has been successfully achieved, yielding valuable styrene (B11656) derivatives. thieme-connect.com
Hirao (C-P) Coupling: Aryl nonaflates are effective substrates for palladium-catalyzed C-P bond-forming reactions. acs.orgnih.gov For instance, the coupling of aryl nonaflates with H-phosphonates, dialkyl phosphites, and secondary phosphine (B1218219) oxides yields the corresponding arylphosphonates and arylphosphine oxides. The addition of an iodide source, such as sodium iodide (NaI), has been shown to accelerate these reactions significantly. acs.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Aryl Nonaflates This is an interactive table. Click on the headers to sort the data.
| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | Biaryl | thieme-connect.comnih.gov |
| Sonogashira | PdCl₂(PPh₃)₂ | Terminal alkyne | Diarylacetylene | thieme-connect.com |
| Stille | PdCl₂(PPh₃)₂ / LiCl | Vinyl stannane | Styrene | thieme-connect.com |
| Hirao (C-P Coupling) | Pd(OAc)₂ | Diphenylphosphine oxide | Aryl phosphine oxide | acs.orgnih.gov |
| Negishi | Pd(dba)₂ / dppf | Organozinc reagent | Polyfunctionalized terphenyl | nih.gov |
Buchwald-Hartwig Amination with Nonaflates
The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds, has been successfully extended to aryl nonaflates. researchgate.netmit.edu These substrates have proven to be excellent alternatives to aryl triflates and halides, often providing superior results due to their enhanced stability under the basic reaction conditions. wikipedia.orgmit.edu The reaction allows for the coupling of a wide array of primary and secondary amines with aryl nonaflates, yielding the corresponding N-aryl amines. researchgate.netmit.edu
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination of nonaflates. Bulky, electron-rich phosphine ligands are generally required to achieve high yields and good functional group tolerance. mit.edusyr.edu Ligands such as Xantphos have been found to be particularly effective, enabling the amination of functionalized aryl nonaflates, including those bearing ester groups. mit.edu The reaction tolerates a variety of functional groups on both the nonaflate and the amine coupling partners. researchgate.net
Notably, the reactivity of the nonaflate group can be modulated to be preferential over other functionalities. For instance, in halo-aryl nonaflates, the C-O bond of the nonaflate can react selectively over a C-Cl bond, demonstrating the chemoselectivity of this transformation. syr.edu One-pot procedures starting from phenols have also been developed, where the phenol is first converted to the aryl nonaflate with nonafluorobutanesulfonyl fluoride and then coupled with an amine in the same reaction vessel. thieme-connect.com
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Aryl Nonaflates This is an interactive table. Click on the headers to sort the data.
| Ligand | Substrate Scope | Key Features | Reference |
|---|---|---|---|
| Xantphos | Electron-rich, -neutral, and functionalized aryl nonaflates | Excellent yields, good functional group tolerance | mit.edu |
| SPhos | Electron-rich and -neutral aryl nonaflates | Effective for coupling with primary and secondary amines | thieme-connect.com |
| BINAP | Aryl nonaflates | Allows for coupling of primary amines | wikipedia.org |
| dppf | Aryl nonaflates | Early example of bidentate ligand use | wikipedia.org |
Investigations of Unusual Reactivity (e.g., deFS Coupling)
Beyond the well-established cross-coupling reactions, sulfonyl fluorides have been found to undergo unusual transformations that expand their synthetic utility. One such notable reaction is the defluorosulfonylative (deFS) coupling, which proceeds through the generation of carbocationic intermediates. nih.govchimia.ch
Generation of Carbocation Intermediates from Alicyclic Sulfonyl Fluorides
While typical sulfonyl fluorides react with nucleophiles via Sulfur-Fluoride Exchange (SuFEx) chemistry, certain strained alicyclic sulfonyl fluorides exhibit a distinct reactivity pathway. nih.govchimia.chpurdue.edu Specifically, 3-aryloxetane-3-sulfonyl fluorides and related azetidine (B1206935) sulfonyl fluorides, upon mild thermal activation (e.g., at 60 °C), undergo a defluorosulfonylation process. nih.govchimia.chacs.org This reaction involves the loss of sulfur dioxide (SO₂) and a fluoride ion (F⁻) to generate a stabilized tertiary carbocation intermediate. chimia.ch
The formation of these carbocations is facilitated by the release of ring strain in the four-membered ring system and the stability of the resulting benzylic-heterocyclic carbocation. chimia.ch This reactivity is in stark contrast to the expected SuFEx pathway, where the nucleophile would attack the sulfur center. nih.govchimia.ch The balance between the deFS and SuFEx pathways is influenced by the stability of the potential carbocation intermediate; the oxetane (B1205548) structure appears to provide the necessary stability to favor the deFS route. chimia.ch
Trapping of Intermediates with Nucleophiles
The carbocation intermediates generated from the deFS reaction of alicyclic sulfonyl fluorides are highly reactive and can be efficiently trapped by a wide range of nucleophiles. nih.govacs.org This allows for the construction of diverse 3,3-disubstituted oxetane and azetidine scaffolds, which are valuable motifs in drug discovery. nih.govchimia.chacs.org
A broad spectrum of nucleophiles has been successfully employed to trap these carbocationic intermediates:
Amines: A variety of primary and secondary amines, including those from amine libraries, readily couple with the carbocation to form amino-oxetanes and amino-azetidines. nih.govacs.org This reaction demonstrates high functional group tolerance. nih.gov
Sulfoximines: The nitrogen atom of sulfoximines can act as the nucleophile, trapping the carbocation to generate novel N-oxetane-sulfoximine fragments. nih.govacs.org
Phosphites: Alkyl phosphites can trap the oxetane carbocation, leading to the formation of oxetane phosphonates through a subsequent Arbuzov-type dealkylation by the liberated fluoride ion. acs.org
Other Nucleophiles: The carbocations can also be trapped by other nucleophiles such as water and chloride anions. nih.govacs.org
This deFS coupling strategy provides a powerful method for the late-stage functionalization and diversification of complex molecules containing these strained heterocyclic systems. chimia.ch
Table 3: Nucleophiles Used for Trapping Carbocation Intermediates from Alicyclic Sulfonyl Fluorides This is an interactive table. Click on the headers to sort the data.
| Nucleophile Class | Example Nucleophile | Product | Reference |
|---|---|---|---|
| Amines | Primary and secondary amines | Amino-oxetanes | nih.govacs.org |
| Sulfoximines | Diarylsulfoximines | N-oxetane-sulfoximines | nih.govacs.org |
| Phosphites | Triethylphosphite | Oxetane phosphonate | acs.org |
| Halides | Chloride anion | Chloro-oxetane | nih.govacs.org |
| Water | Water | Oxetanol | nih.govacs.org |
Advanced Research Applications of N Butanesulfonyl Fluoride and Derivatives
Materials Science and Polymer Chemistry
The applications of sulfonyl fluorides extend beyond biology and into materials science, where the robust and reliable nature of the SuFEx reaction is highly valued. mdpi.com This "click chemistry" reaction allows for the efficient construction of polymers and the functionalization of surfaces. sigmaaldrich.comsigmaaldrich.comresearchgate.net
n-Butanesulfonyl fluoride (B91410) and its derivatives can be used in polymerization reactions. For example, high-molecular-weight polysulfates and polysulfonates can be formed from aromatic bis(silyl ethers) and bis(fluorosulfates) or related monomers. researchgate.net The reactivity of the S-F bond allows it to serve as a key linkage in step-growth polymerization.
Furthermore, the sulfonyl fluoride group is an excellent handle for post-polymerization modification (PPM). Polymers can be synthesized to contain pendant sulfonyl fluoride groups. These reactive sites can then be modified by treating the polymer with various nucleophiles, allowing for the covalent attachment of different functional molecules to the polymer backbone or to a polymer brush on a surface. researchgate.net This strategy provides a powerful method for creating functional materials with tailored properties, such as altered wettability, adhesion, or conductivity. smolecule.comresearchgate.net The stability of the sulfonyl fluoride group to many reaction conditions allows for its incorporation into a monomer which is then polymerized, with the subsequent modification of the sulfonyl fluoride group occurring in a final step.
Synthesis of Fluorocarbon Surfactants
The synthesis of fluorocarbon surfactants represents a significant application of n-butanesulfonyl fluoride derivatives. These surfactants are critical components in various industrial products, including aqueous film-forming foam (AFFF) extinguishing agents. Historically, surfactants based on perfluorooctane (B1214571) sulfonate (PFOS) were widely used but have been restricted due to concerns about their toxicity, bio-accumulation, and resistance to biodegradation. researchgate.net This has driven research toward synthesizing novel surfactants with shorter fluorocarbon chains (four carbons or fewer), which are considered to have negligible toxicity and bio-accumulation potential. researchgate.net
Fluorochemical surfactants derived from nonafluorobutanesulfonyl fluoride (a C4 compound) have been developed that surprisingly lower the surface tension of liquids to a degree comparable to the premier C8-based surfactants they replace. google.com This allows for the creation of effective products at a potentially lower cost and with a more favorable environmental profile. google.com
Research has demonstrated the successful synthesis of short-chain fluorocarbon surfactants from perfluorobutylsulfonyl fluoride. researchgate.net For example, one study details the preparation of a C4-based surfactant and its performance when mixed with a hydrocarbon surfactant. The study found a synergistic effect, reducing the amount of fluorosurfactant needed and lowering production costs. researchgate.net The performance of such a system is detailed in the table below.
| Surfactant System | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) |
| Pure C4-based Fluorocarbon Surfactant | 21.68 | 17.08 |
| Equimolar Mixture with CH₃(CH₂)₅NaO₃S | 7.72 | 16.58 |
| Data sourced from a study on a C4-based fluorocarbon surfactant prepared from perfluorobutylsulfonyl fluoride. researchgate.net |
Production of Specialty Polymers with Enhanced Properties
This compound and its derivatives are employed in the production of specialty polymers, imparting enhanced properties essential for high-performance applications. chemimpex.com The incorporation of the fluorinated sulfonyl group can significantly improve a polymer's thermal and chemical resistance. chemimpex.com This makes such polymers valuable in demanding sectors like the automotive and aerospace industries. chemimpex.com
Furthermore, fluorochemical sulfonamide surfactants derived from nonafluorobutanesulfonyl fluoride, which contain polyalkyleneoxy side chains, can be copolymerized with acrylic acid or methacrylic acid. google.com This process yields polyacrylates or polymethacrylates that integrate the potent surfactant properties of the fluorinated group directly into the polymer structure. google.com
Catalysis and Reagent Development
Nonafluorobutanesulfonyl fluoride (NfF) is a versatile and valuable reagent in modern organic synthesis, finding utility in fluorosulfonylation, diazotransfer reactions, and glycosylation schemes.
Development of Bench-Stable Fluorosulfonylating Reagents
Nonafluorobutanesulfonyl fluoride is recognized as a cost-effective and highly stable perfluoroalkylsulfonylating agent, presenting a favorable alternative to more common reagents like triflic anhydride. wikipedia.org It is a colorless, volatile liquid that is immiscible with water, in which it remains stable at a pH below 12. wikipedia.org Its stability and lower cost make it an advantageous choice for introducing the nonafluorobutanesulfonyl (nonaflate) group into molecules. wikipedia.org The fluoride leaving group is readily substituted by various nucleophiles, including amines and enolates, to produce sulfonamides and alkenyl nonaflates, respectively. wikipedia.org These resulting nonaflates are useful intermediates in subsequent reactions, such as palladium-catalyzed cross-couplings. chemicalbook.com
Utilization as Diazotransfer Reagents
NfF has been identified as a highly effective, general-purpose diazotransfer reagent. chemicalbook.com It is noted for its high efficiency, broad substrate compatibility, and excellent shelf stability. chemicalbook.com The resulting azide (B81097) product, nonafluorobutanesulfonyl azide, is itself a shelf-stable reagent used for the synthesis of azides from primary amines. researchgate.net This application provides a reliable method for producing organic azides, which are crucial building blocks in click chemistry. chemicalbook.comresearchgate.net The ease of purification and relatively low cost of NfF further enhance its utility as a favorable alternative to other diazotransfer reagents. chemicalbook.com
Activation in Dehydration Glycosylation Schemes
A novel application for nonafluorobutanesulfonyl fluoride has been found in the development of new dehydration glycosylation methods. chemicalbook.com This approach is distinct from classical glycosylation reactions because it proceeds under mildly alkaline conditions. chemicalbook.com In this scheme, NfF acts as an activator. In the absence of an external glycosyl acceptor, a glycosyl hemiacetal can undergo self-condensation, leading to the formation of the corresponding symmetric 1,1'-disaccharide in high yield. chemicalbook.com This development opens new pathways for carbohydrate synthesis under gentle reaction conditions. chemicalbook.comuni-tuebingen.de
Spectroscopic and Computational Characterization Methodologies
Computational Chemistry and Mechanistic Insights
Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules like n-butanesulfonyl fluoride (B91410). These methods complement experimental data and offer insights that may be difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a popular and versatile computational tool in chemistry for predicting a wide range of molecular properties. wikipedia.org
For n-butanesulfonyl fluoride, DFT calculations can be employed to:
Predict Molecular Geometry : Determine bond lengths, bond angles, and dihedral angles of the most stable conformation.
Calculate Spectroscopic Properties : Simulate IR and NMR spectra to aid in the interpretation of experimental data.
Determine Electronic Properties : Calculate properties such as dipole moment, molecular orbital energies (HOMO/LUMO), and atomic charges. This information is crucial for understanding the molecule's reactivity.
Investigate Reaction Mechanisms : Model transition states and reaction pathways to elucidate the mechanisms of reactions involving this compound.
The accuracy of DFT calculations depends on the choice of the functional and the basis set. mdpi.com Despite some limitations, DFT has proven to be a valuable tool for predicting properties of various molecules and for providing insights into chemical processes. nsf.govrsc.org
| Property | Predicted by DFT | Relevance |
| Molecular Geometry | Bond lengths, bond angles | Understanding the 3D structure |
| Vibrational Frequencies | IR spectrum | Correlating with experimental IR data |
| Electronic Structure | HOMO/LUMO energies, charge distribution | Predicting reactivity and intermolecular interactions |
| Reaction Energetics | Transition state energies, reaction barriers | Elucidating reaction mechanisms |
Table 3: Applications of DFT in Characterizing this compound.
2 Modeling of Reaction Mechanisms and Transition States
The study of reaction mechanisms involving this compound is critical for understanding its reactivity, particularly in nucleophilic substitution reactions. Computational chemistry provides powerful tools to model these reaction pathways, characterize the structures of fleeting transition states, and calculate the associated energy barriers. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.
General Mechanistic Considerations
Reactions of this compound with nucleophiles, such as amines, are generally understood to proceed through a bimolecular nucleophilic substitution (SN2)-type mechanism at the sulfur center. This type of reaction is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of robust and reliable click chemistry reactions. nih.govacs.org The mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts or bases. nih.govnih.gov
Computational studies on analogous, smaller sulfonyl fluorides, like methanesulfonyl fluoride, serve as excellent models for understanding the more complex this compound. nih.govacs.org These models suggest that the reaction can proceed via a one-step, non-synchronous mechanism where the bond to the leaving group (fluoride) weakens before the new bond with the nucleophile is fully formed. nih.gov Alternatively, depending on the conditions and substituents, an addition-elimination pathway featuring a hypervalent sulfur intermediate may be operative. mdpi.com
Computational Modeling of a Prototypical Reaction
A detailed model for the reaction of sulfonyl fluorides with primary amines has been developed using density functional theory (DFT), providing a clear framework for understanding the reactivity of this compound. nih.govacs.org The reaction between methanesulfonyl fluoride and methylamine (B109427) is a well-studied prototypical example. nih.govacs.org The findings from this system are largely transferable to this compound, as the reactive center (the sulfonyl fluoride group) is identical.
The reaction pathway typically involves the formation of a weakly-bound pre-reaction complex, which then proceeds through a high-energy transition state to a post-reaction complex, before dissociating into the final products. nih.gov
Key Research Findings from a Model System (Methanesulfonyl Fluoride + Methylamine):
A comprehensive DFT study elucidated the critical role of a complementary base in lowering the activation energy barrier for the SuFEx reaction between methanesulfonyl fluoride and methylamine. nih.govacs.org The primary effect of the base is to significantly increase the nucleophilicity of the amine. nih.gov
The transition state for this SN2-type reaction is characterized by a specific geometry where the incoming nucleophile and the leaving fluoride group are positioned on opposite sides of the sulfur atom. The presence of a base, such as trimethylamine, coordinates to the amine nucleophile, facilitating the reaction. acs.org The influence of the solvent and the hydrogen fluoride (HF) side product on the reaction barrier was found to be relatively small compared to the dramatic effect of the base. nih.gov
The following tables summarize the calculated energetic data for this model reaction, which provides a strong theoretical basis for predicting the behavior of this compound under similar conditions.
| Condition | Reaction Gibbs Energy (ΔG°) (kJ/mol) | Activation Gibbs Energy (ΔG‡) (kJ/mol) | Reference |
|---|---|---|---|
| In Vacuo (Gas Phase) | -69 | +147 | nih.gov |
| + H₂O (explicit) | -69 | +149 | nih.gov |
| + HF (side product) | -44 | +152 | nih.govacs.org |
| + N(CH₃)₃ (base) | -102 | +120 | nih.govacs.org |
| + HF + N(CH₃)₃ | -108 | +120 | nih.gov |
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| S–F (Sulfur-Fluorine) | 1.758 | acs.org |
| S–N (Sulfur-Nitrogen) | 2.029 | acs.org |
| N–H (Amine Hydrogen) | 1.036 | acs.org |
| F–H (Fluorine-Hydrogen) | 1.551 | acs.org |
These computational models underscore that while the uncatalyzed reaction of this compound with an amine would have a very high energy barrier, the presence of a suitable base can dramatically lower this barrier, making the reaction significantly more favorable. nih.govacs.org Such theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic methodologies based on the versatile reactivity of the sulfonyl fluoride group.
Environmental and Toxicological Considerations in Research
Environmental Fate and Degradation Pathways of Perfluorinated Sulfonyl Fluorides
Perfluorinated sulfonyl fluorides and their derivatives are known for their environmental persistence. nih.gov Once released, they can enter various environmental compartments, including water and the atmosphere, where they may undergo slow transformation processes. nih.govitrcweb.org The ultimate degradation products of many POSF-based substances is perfluorooctanesulfonic acid (PFOS), a highly persistent and regulated compound. wikipedia.org
Hydrolytic Stability and Degradation Products
The hydrolytic stability of sulfonyl fluorides can vary significantly based on their structure. While generally more stable than their chloride counterparts, they are susceptible to hydrolysis, especially under basic conditions. The hydrolysis of n-butanesulfonyl fluoride (B91410) involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the cleavage of the sulfur-fluorine bond. This process results in the formation of butanesulfonic acid and hydrogen fluoride. smolecule.com
In contrast, its fully fluorinated analog, perfluorobutanesulfonyl fluoride (PFBSF), exhibits significantly greater resistance to hydrolysis. wikipedia.org The rate of hydrolysis is a critical factor in determining the persistence of these compounds in aquatic environments.
| Compound | General Hydrolytic Stability | Primary Degradation Products | Influencing Factors |
|---|---|---|---|
| n-Butanesulfonyl fluoride | Sensitive to moisture, hydrolyzes in water. smolecule.com | Butanesulfonic acid, Hydrogen fluoride. smolecule.com | pH-dependent, accelerated in basic conditions. smolecule.com |
| Perfluorobutanesulfonyl fluoride (PFBSF) | Highly stable in water, especially at pH <12. wikipedia.org | Perfluorobutanesulfonic acid (PFBS) (under harsh conditions). wikipedia.org | Resistant to hydrolysis under typical environmental conditions. wikipedia.org |
Neurotoxicity and Handling Precautions in Laboratory Settings
Many organofluorine compounds, including sulfonyl fluorides, exhibit toxicological properties of concern. Fluoride itself has been studied for its potential neurotoxic effects, which may include oxidative stress and inflammation in the central nervous system. frontiersin.org While sulfonyl fluorides are valued in chemical biology for their specific reactivity with proteins, this same reactivity can pose health risks. rsc.orgrsc.org
Due to the potential hazards, strict safety protocols must be followed when handling this compound in a laboratory setting. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding inhalation of vapors or contact with skin and eyes. echemi.comkeyorganics.netchemicalbook.com Emergency procedures for accidental exposure should be clearly established. nj.gov
| Precaution | Description | Rationale |
|---|---|---|
| Engineering Controls | Use in a well-ventilated area, preferably a fume hood. echemi.comkeyorganics.net | To minimize inhalation exposure to volatile vapors. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. chemicalbook.comechemi.com | To prevent skin and eye contact with the corrosive and potentially toxic compound. |
| Handling Procedures | Avoid creating aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. keyorganics.net | To prevent accidental ingestion and cross-contamination. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials. chemicalbook.com | To maintain chemical stability and prevent accidental release. |
| Spill and Waste Disposal | Absorb spills with inert material and dispose of as hazardous waste in accordance with local regulations. echemi.comchemicalbook.com | To prevent environmental contamination and exposure to cleanup personnel. |
Strategies for Sustainable Synthesis and Application
In response to the environmental and health concerns associated with traditional methods of producing fluorinated compounds, there is a growing focus on developing more sustainable synthetic routes. Green chemistry principles are being applied to reduce the use of hazardous reagents and solvents. digitellinc.com
Recent advancements include the development of protocols for the synthesis of sulfonyl fluorides in water using surfactant-based catalytic systems, which avoids the need for toxic organic solvents. digitellinc.com Other eco-friendly approaches utilize potassium fluoride as a fluorine source and green oxidants like sodium hypochlorite, starting from readily available thiols and disulfides. acs.orgosaka-u.ac.jpeurekalert.orgsciencedaily.com These methods aim to minimize waste and environmental impact by producing non-toxic byproducts such as sodium and potassium salts. osaka-u.ac.jpeurekalert.orgsciencedaily.com
In terms of application, the development of safer, non-fluorinated alternatives for various industrial uses is a key strategy for reducing the environmental burden of PFAS. chemistryforsustainability.orgnih.gov For applications where their unique properties are essential, designing compounds that are less persistent and have a lower potential for bioaccumulation is an active area of research.
Q & A
Basic Research Questions
Q. How can researchers synthesize n-butanesulfonyl fluoride with high purity, and what analytical techniques validate its structural integrity?
- Methodology :
- Synthesis : Use nucleophilic substitution reactions involving butanesulfonic acid derivatives and fluorine sources (e.g., SF₄ or DAST). Monitor reaction conditions (temperature, solvent polarity) to avoid side products.
- Characterization : Employ nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) to confirm sulfonyl fluoride functional groups. Mass spectrometry (HRMS) and infrared spectroscopy (FTIR) verify molecular weight and bond vibrations (S=O at ~1350-1200 cm⁻¹) .
- Purity : Gas chromatography (GC) with flame ionization detection ensures >98% purity.
Q. What are the stability considerations for this compound under varying experimental conditions (pH, temperature)?
- Methodology :
- Hydrolytic Stability : Conduct accelerated degradation studies in aqueous buffers (pH 2–12) at 25–80°C. Quantify fluoride release via ion-selective electrodes or colorimetric assays (e.g., SPADNS method) .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Exposure Mitigation : Use fume hoods, nitrile gloves, and gas-tight goggles. Monitor airborne fluoride levels using portable sensors .
- First Aid : Immediate rinsing with calcium gluconate gel for dermal exposure; inhalation requires oxygen therapy .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluoride bioavailability data when using this compound as a fluorinating agent?
- Methodology :
- Systematic Review : Apply the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, including sample size, controls, and analytical validity .
- Cross-Validation : Compare pharmacokinetic data (e.g., plasma fluoride levels via ion chromatography) across species (rats vs. human cell lines) .
- Meta-Analysis : Use variance decomposition to isolate confounding variables (e.g., pH, coexisting ions) .
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic environments?
- Methodology :
- Kinetic Studies : Track reaction rates with varying nucleophiles (e.g., amines, thiols) using stopped-flow spectroscopy.
- Computational Modeling : Density functional theory (DFT) simulations predict transition states and activation energies for sulfonamide bond formation .
Q. How can orthogonal experimental designs optimize adsorption efficiency of fluoride byproducts from this compound reactions?
- Methodology :
- Factorial Design : Test factors like adsorbent type (NaF, activated alumina), temperature (20–80°C), and flow rate using L9 Taguchi arrays .
- Statistical Analysis : Apply ANOVA to identify dominant factors (e.g., temperature contributes 45% variance in adsorption efficiency) .
Data-Driven Research Challenges
Q. Why do fluoridated derivatives of this compound exhibit conflicting neurotoxicity profiles in preclinical models?
- Resolution Strategy :
- Dose-Response Analysis : Compare LD₅₀ values across studies; adjust for interspecies metabolic differences (e.g., rat vs. primate CYP450 activity) .
- Biomarker Validation : Measure glial fibrillary acidic protein (GFAP) in cerebrospinal fluid to assess neuroinflammation .
Q. How can researchers standardize fluoride quantification methods for cross-study reproducibility?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
